Technical Monograph: 2-Hydroxyphenylglycine tert-Butyl Ester
Technical Monograph: 2-Hydroxyphenylglycine tert-Butyl Ester
This technical guide details the physicochemical properties, synthesis, and application of 2-hydroxyphenylglycine tert-butyl ester , a specialized amino acid derivative used in peptide chemistry and drug development.[1][2]
[1][2][3]
Physicochemical Profile & Molecular Identity[2][4][5][6][7]
The core subject, 2-hydroxyphenylglycine tert-butyl ester (also known as tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate), is the acid-labile ester derivative of the non-proteinogenic amino acid 2-hydroxyphenylglycine.[1][2] It serves as a critical chiral building block in the synthesis of peptidomimetics and complex antibiotics (e.g., vancomycin-type glycopeptides).[1][2]
Molecular Specifications
The following data applies to the free base form. Salts (e.g., hydrochloride) will have higher molecular weights corresponding to the counterion.[2]
| Property | Value | Technical Note |
| Molecular Weight | 223.27 g/mol | Isomeric for both ortho- (2-) and para- (4-) forms.[1][2] |
| Molecular Formula | C₁₂H₁₇NO₃ | |
| IUPAC Name | tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate | "2-hydroxyphenyl" denotes the ortho isomer.[1][2][3] |
| CAS Number | Varies by stereochemistry | (R)-isomer: 501692-32-6 (refers to 4-OH analog often used as proxy in searches; specific 2-OH CAS is rare in public catalogs but chemically distinct).[1][2] |
| Physical State | White to off-white crystalline solid | Hygroscopic; store under inert gas.[2] |
| Solubility | Soluble in MeOH, DCM, EtOAc | Limited solubility in water; hydrolyzes in aqueous acids.[1][2] |
| pKa (approx) | Esterification lowers the pKa of the amine compared to the free amino acid. |
ngcontent-ng-c747876706="" class="ng-star-inserted">Critical Distinction: While 4-hydroxyphenylglycine (the para isomer) is the side chain for antibiotics like Cefadroxil, the 2-hydroxyphenylglycine (ortho isomer) is structurally distinct, often featuring in oxidative cross-linking within glycopeptide antibiotics.[1] Ensure the correct isomer is selected for your specific synthetic target.[2]
Synthetic Methodology
The synthesis of the tert-butyl ester is challenging due to the steric hindrance of the tert-butyl group and the sensitivity of the phenol and amine functionalities.[1][2] Two primary routes are validated for high-purity production.[2]
Route A: Perchloric Acid-Catalyzed Transesterification
This method is preferred for laboratory-scale synthesis due to mild conditions and high yield, avoiding the use of gaseous isobutylene.[1][2]
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Reagents: 2-Hydroxyphenylglycine, tert-Butyl Acetate, Perchloric Acid (HClO₄).[1][2]
-
Mechanism: Acid-catalyzed equilibrium shift using tert-butyl acetate as both solvent and reagent.[2]
Protocol:
-
Suspension: Suspend 2-hydroxyphenylglycine (1.0 eq) in tert-butyl acetate (excess, ~20 eq).
-
Catalysis: Cautiously add 70% HClO₄ (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature (20–25°C) for 12–24 hours. Monitor by TLC (System: CHCl₃/MeOH/AcOH).[2]
-
Workup:
-
Purification: Dry organic layer over Na₂SO₄ and concentrate in vacuo. Recrystallize from Et₂O/Hexane.[2]
Route B: Isobutylene Addition (Industrial Standard)
Preferred for large-scale batches where cost-efficiency is paramount.[2]
-
Reagents: 2-Hydroxyphenylglycine, Isobutylene (gas), H₂SO₄ (conc), Dioxane.[1][2]
-
Conditions: Sealed pressure vessel, 25°C, 24–48 hours.
Synthesis Workflow Diagram
Figure 1: Optimized transesterification workflow for tert-butyl ester synthesis.
Applications in Drug Development[1][10][11]
Solid-Phase Peptide Synthesis (SPPS)
The tert-butyl ester serves as a C-terminal protecting group .[2] Its primary utility lies in its orthogonality :[2]
-
Base Stability: Stable to piperidine (used for Fmoc removal).[2]
-
Hydrogenolysis Stability: Stable to Pd/C + H₂ (unlike benzyl esters).[2]
-
Acid Lability: Cleaved by TFA (Trifluoroacetic acid) to yield the free acid.[2]
This orthogonality allows for the synthesis of side-chain modified peptides where the C-terminus must remain protected until the final global deprotection step.[2]
Chiral Resolution & Auxiliaries
Enantiopure 2-hydroxyphenylglycine tert-butyl ester is used to resolve racemic carboxylic acids via diastereomeric salt formation.[2] The bulky tert-butyl group enhances the structural rigidity, improving the separation factors in chiral HPLC or crystallization.[1][2]
Protection Strategy Logic
Figure 2: Orthogonal protection strategy utilizing the acid-labile tert-butyl ester.[1][2]
Analytical Validation & Quality Control
To ensure the integrity of the synthesized ester, the following analytical parameters must be met.
Mass Spectrometry (ESI-MS)[1][2]
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Expected Ion:
.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Fragment Pattern: Loss of the tert-butyl group (–56 Da, isobutylene) is a characteristic fragmentation pathway, resulting in a peak at ~168 m/z (free amino acid).[1][2]
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: CDCl₃ or DMSO-d₆.[2]
-
Key Signals:
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ppm (Singlet, 9H): tert-Butyl group.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
ppm (Singlet, 1H):ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -proton (chiral center).[1] -
ppm (Multiplet, 4H): Aromatic protons (distinct pattern for ortho-substitution vs para).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
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Storage & Stability[1][2]
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Conditions: Store at -20°C under Argon/Nitrogen.
-
Shelf Life: 6–12 months.[2]
-
Degradation: Hydrolysis to the free acid is the primary degradation pathway, accelerated by moisture and heat.[2]
References
-
Roeske, R. W. (1963).[2] "Preparation of t-Butyl Esters of Free Amino Acids." Journal of Organic Chemistry, 28(5), 1251–1253.[1][2]
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Anderson, G. W., & Callahan, F. M. (1960).[1][2] "Tertiary Butyl Esters of Amino Acids and Peptides and Their Use in Peptide Synthesis." Journal of the American Chemical Society, 82(13), 3359–3363.[1][2]
-
Sigma-Aldrich. "Glycine tert-butyl ester hydrochloride Product Specification." Merck KGaA.[2] [2]
-
PubChem. "R-4-Hydroxyphenylglycine tert-butyl ester Compound Summary."[2][5] National Library of Medicine.[2] [2]
Sources
- 1. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Shop | Chemrio [chemrio.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. R-4-Hydroxyphenylglycine tert. Butyl ester | C12H17NO3 | CID 69432907 - PubChem [pubchem.ncbi.nlm.nih.gov]
